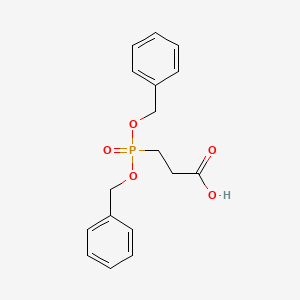

3-(Bis(benzyloxy)phosphoryl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bis(phenylmethoxy)phosphorylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19O5P/c18-17(19)11-12-23(20,21-13-15-7-3-1-4-8-15)22-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSXCHGBVSQCMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(CCC(=O)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673140 | |

| Record name | 3-[Bis(benzyloxy)phosphoryl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

805243-04-3 | |

| Record name | 3-[Bis(benzyloxy)phosphoryl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Bis(benzyloxy)phosphoryl)propanoic acid

This guide provides a comprehensive overview of the synthesis of 3-(Bis(benzyloxy)phosphoryl)propanoic acid, a valuable intermediate in the development of phosphonate-containing bioactive molecules and materials. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a deep dive into a robust synthetic strategy, the rationale behind the chosen methodology, a detailed experimental protocol, and methods for characterization.

Introduction and Strategic Overview

This compound is a bifunctional molecule featuring a protected phosphonate moiety and a carboxylic acid. The benzyl protecting groups on the phosphonate allow for a variety of chemical transformations at the carboxylic acid terminus without interference from the acidic phosphonic acid. These benzyl groups can be readily removed under mild hydrogenolysis conditions at a later synthetic stage to unmask the phosphonic acid.[1] This strategic design makes it a versatile building block in medicinal chemistry for the synthesis of enzyme inhibitors, haptens for immunological studies, and pro-drugs.

The core of this synthesis revolves around the formation of a stable carbon-phosphorus (C-P) bond. Two primary retrosynthetic disconnections are generally considered for this class of compounds: the Michaelis-Arbuzov reaction and the Michael addition.

-

Michaelis-Arbuzov Approach: This involves the reaction of a trialkyl phosphite with a 3-halopropanoic acid derivative. While a classic C-P bond-forming reaction, it often requires elevated temperatures and can be complicated by side reactions, particularly when a free carboxylic acid is present.[2]

-

Michael Addition Approach: This strategy entails the conjugate addition of a dialkyl phosphite to an α,β-unsaturated carbonyl compound, such as acrylic acid.[3] This method is often favored for its milder reaction conditions and high atom economy.

This guide will focus on the Michael addition of dibenzyl phosphite to acrylic acid, a highly efficient and well-documented strategy for the synthesis of related phosphonopropanoic acid derivatives.[4][5] The reaction is typically base-catalyzed, proceeding readily to form the desired C-P bond.

Causality in Experimental Design

The chosen synthetic pathway is the base-catalyzed Michael addition of dibenzyl phosphite to acrylic acid. This choice is predicated on several key factors that ensure a high-yielding, clean, and scalable reaction.

-

Choice of Reactants:

-

Dibenzyl Phosphite: This is the phosphorus-containing nucleophile. The benzyl esters serve as protecting groups that are stable to the basic reaction conditions but can be easily removed by catalytic hydrogenation.[1] Dibenzyl phosphite exists in equilibrium with its tautomeric form, dibenzyl hydrogen phosphonate, which possesses the P-H bond necessary for the addition.[6][7]

-

Acrylic Acid: This is the Michael acceptor. Its electron-deficient double bond is activated towards nucleophilic attack by the adjacent carboxylic acid group.[8][9]

-

-

Role of the Catalyst: A base is required to deprotonate the dibenzyl phosphite, forming a more potent phosphite anion nucleophile. A non-nucleophilic, moderately strong base is ideal. While various bases can be employed, triethylamine is a common and effective choice as it is strong enough to facilitate the reaction without promoting significant side reactions like saponification of the benzyl esters.

-

Solvent Selection: The choice of solvent is critical for ensuring the solubility of all reactants and intermediates. A polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF) is suitable for this reaction.

-

Temperature Control: The Michael addition of phosphites is typically exothermic. The reaction is often initiated at room temperature, and may not require external heating, which minimizes the potential for side reactions and decomposition.[4]

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |

| Dibenzyl phosphite | 17176-77-1 | 262.24 | Also known as dibenzyl phosphonate.[6] |

| Acrylic acid | 79-10-7 | 72.06 | Freshly distilled before use. |

| Triethylamine | 121-44-8 | 101.19 | Anhydrous. |

| Acetonitrile | 75-05-8 | 41.05 | Anhydrous. |

| Diethyl ether | 60-29-7 | 74.12 | Anhydrous. |

| Hydrochloric acid | 7647-01-0 | 36.46 | 1 M aqueous solution. |

| Sodium sulfate | 7757-82-6 | 142.04 | Anhydrous. |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add dibenzyl phosphite (26.2 g, 100 mmol) and anhydrous acetonitrile (100 mL). Stir the mixture at room temperature until the dibenzyl phosphite is fully dissolved.

-

Addition of Reactants: To the stirred solution, add acrylic acid (7.2 g, 100 mmol), followed by the dropwise addition of triethylamine (1.01 g, 10 mmol, 0.1 eq) over 5 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the acetonitrile. Dissolve the resulting residue in diethyl ether (150 mL) and transfer to a separatory funnel.

-

Extraction: Wash the organic layer with 1 M hydrochloric acid (2 x 50 mL) to remove triethylamine, followed by a wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford this compound as a pure compound.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization and Data

The structure and purity of the synthesized this compound must be confirmed by a suite of analytical techniques.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons, the phenyl protons, and the two methylene groups of the propanoic acid backbone. The methylene protons adjacent to the phosphorus atom will appear as a triplet of doublets due to coupling with both the neighboring methylene protons and the phosphorus nucleus.[1]

-

¹³C NMR: The carbon NMR will show distinct resonances for the carbonyl carbon, the aromatic carbons, the benzylic carbons, and the aliphatic carbons of the propanoic acid chain.

-

³¹P NMR: The phosphorus NMR spectrum is a crucial tool for confirming the formation of the phosphonate. A single peak is expected in the typical chemical shift range for phosphonates.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₇H₁₉O₅P) by providing a highly accurate mass measurement of the molecular ion.

Expected Quantitative Data

| Parameter | Expected Value |

| Molecular Formula | C₁₇H₁₉O₅P |

| Molecular Weight | 334.31 g/mol |

| Appearance | Colorless to pale yellow oil or a low-melting solid |

| Purity (by NMR) | >95% |

| Yield | 70-85% |

Mechanistic Insights

The base-catalyzed Michael addition proceeds through a well-understood mechanism.

-

Deprotonation: The triethylamine base deprotonates the dibenzyl phosphite to form a nucleophilic phosphite anion.

-

Nucleophilic Attack: The phosphite anion attacks the β-carbon of the acrylic acid in a conjugate fashion. This breaks the carbon-carbon double bond and forms a new carbon-phosphorus bond, generating an enolate intermediate.

-

Protonation: The enolate intermediate is then protonated by the triethylammonium cation (formed in the first step) or another proton source in the reaction mixture to yield the final product.

Reaction Mechanism Diagram

Caption: Mechanism of the base-catalyzed Michael addition.

Conclusion

The synthesis of this compound via the Michael addition of dibenzyl phosphite to acrylic acid represents a reliable and efficient method for accessing this valuable synthetic building block. The protocol outlined in this guide is based on well-established chemical principles and provides a solid foundation for researchers to produce this compound in a laboratory setting. The strategic use of benzyl protecting groups allows for subsequent modifications, making this a key intermediate in the synthesis of more complex phosphonate-containing target molecules.

References

-

Montchamp, J.-L. (2014). Recent advances in the Michael addition of H-phosphonates. RSC Advances, 4(25), 12794-12816. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6334615, Dibenzyl phosphite. Retrieved from [Link]

- Payne, A. N., & Fahlman, B. D. (2021). The Michaelis-Arbuzov Reaction: A Century of Progress. Comments on Inorganic Chemistry, 41(1), 1-28.

-

Chemistry LibreTexts. (2021). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

- Savignac, P., & Iorga, B. (2003).

-

Gao, F., et al. (2014). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 2, 83. [Link]

- Corbridge, D. E. C. (2013). Phosphorus: Chemistry, Biochemistry and Technology, Sixth Edition. CRC Press.

- Teichert, J. F., & Feringa, B. L. (2010). Catalytic enantioselective conjugate addition.

- Rachon, J., & Wasielewski, C. (1976). Aminophosphonates. Part IX. The addition of dialkyl phosphites to α,β-unsaturated aldehydes and ketones. Tetrahedron, 32(9), 1039-1044.

- Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12921-12960.

- Boutagy, J., & Thomas, R. (1974). Olefin synthesis with organic phosphonate carbanions. Chemical Reviews, 74(1), 87-99.

- Bhattacharya, A. K., & Thyagarajan, G. (1981). Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.

-

Sevrain, C. M., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186-2231. [Link]

Sources

- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Barabanov - Russian Journal of Organic Chemistry [medjrf.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

- 6. Dibenzyl phosphite | C14H14O3P+ | CID 6334615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dibenzyl phosphite | 17176-77-1 [chemicalbook.com]

- 8. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]

- 9. chemrxiv.org [chemrxiv.org]

3-(Bis(benzyloxy)phosphoryl)propanoic acid chemical properties

An In-depth Technical Guide to 3-(Bis(benzyloxy)phosphoryl)propanoic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure uniquely combines a carboxylic acid handle with a dibenzyl-protected phosphonate group. This arrangement makes it a versatile building block for two primary applications: as a phosphonate prodrug moiety and as a linker in bioconjugation.

The phosphonate group is a stable mimic of the phosphate group, which is ubiquitous in biology. However, the dianionic nature of phosphonic acids at physiological pH severely limits their ability to cross cell membranes, hindering their therapeutic potential.[1][2] The benzyl esters in this compound serve as protecting groups, masking the negative charges of the phosphonate and increasing its lipophilicity. These benzyl groups can be removed under specific conditions, such as catalytic hydrogenolysis, to release the active phosphonic acid inside the cell or in a target environment.[3] While simple dibenzyl esters can sometimes be cleaved too slowly for prodrug applications, they offer a reliable and well-established method for chemical synthesis and can be modified to tune cleavage rates.[1][3]

Furthermore, the terminal carboxylic acid provides a convenient attachment point for conjugation to other molecules, such as peptides, antibodies, or small-molecule drugs.[][5] This dual functionality allows for its use as a linker to connect a payload to a targeting moiety, with the phosphonate group itself potentially contributing to the molecule's solubility or biological activity.[][6]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound for professionals in the field of drug discovery and development.

Physicochemical and Spectroscopic Properties

The core properties of this compound are summarized below. While experimental spectroscopic data is not widely available in peer-reviewed literature, predicted values based on the analysis of its constituent functional groups are provided to guide researchers in characterization.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 805243-04-3 | [7] |

| Molecular Formula | C₁₇H₁₉O₅P | [7] |

| Molecular Weight | 334.31 g/mol | [7] |

| Appearance | White to off-white solid | N/A (Typical) |

| Purity | ≥95% | [7] |

Predicted Spectroscopic Data

The following table outlines the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data. These predictions are based on standard chemical shift values and characteristic vibrational frequencies for similar structures.[8][9]

| Spectroscopy | Predicted Chemical Shifts / Frequencies | Assignment and Rationale |

| ¹H NMR | ~10-12 ppm (singlet, 1H) | -COOH : Carboxylic acid proton, typically a broad singlet in this region. |

| ~7.3 ppm (multiplet, 10H) | Ar-H : Aromatic protons of the two benzyl groups. | |

| ~5.0 ppm (doublet, 4H) | -OCH₂Ph : Methylene protons of the benzyl esters, coupled to the phosphorus atom. | |

| ~2.6 ppm (multiplet, 2H) | -CH₂COOH : Methylene protons alpha to the carboxyl group. | |

| ~2.2 ppm (multiplet, 2H) | P-CH₂- : Methylene protons alpha to the phosphorus atom. | |

| ¹³C NMR | ~175 ppm | C=O : Carboxylic acid carbonyl carbon.[9] |

| ~136 ppm | Ar-C : Aromatic carbons of the benzyl groups attached to the oxygen. | |

| ~128 ppm | Ar-C : Aromatic carbons of the benzyl groups. | |

| ~68 ppm | -OCH₂Ph : Methylene carbons of the benzyl esters. | |

| ~30 ppm | -CH₂COOH : Methylene carbon alpha to the carboxyl group.[9] | |

| ~25 ppm (doublet) | P-CH₂- : Methylene carbon alpha to the phosphorus atom, showing C-P coupling. | |

| ³¹P NMR | ~20-30 ppm | R-PO(OR')₂ : Typical range for an alkyl phosphonate diester.[10] |

| IR (cm⁻¹) | 2500-3300 (broad) | O-H stretch of the carboxylic acid. |

| ~1710 | C=O stretch of the carboxylic acid. | |

| 1200-1250 | P=O stretch of the phosphonate. | |

| 950-1050 | P-O-C stretch of the phosphonate ester. |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Michaelis-Arbuzov Reaction: Reaction of dibenzyl phosphite with an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate) to form the corresponding phosphonate ester, ethyl 3-(bis(benzyloxy)phosphoryl)propanoate.

-

Selective Saponification: Hydrolysis of the ethyl ester under basic conditions to yield the final carboxylic acid product. The benzyl esters of the phosphonate are stable to these conditions.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Generalized)

Step 1: Synthesis of Ethyl 3-(bis(benzyloxy)phosphoryl)propanoate

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the flask to 0 °C in an ice bath. Add dibenzyl phosphite (1.0 eq.). Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.), in portions.

-

Causality: The base deprotonates the dibenzyl phosphite to form the corresponding phosphite anion, a potent nucleophile. Anhydrous conditions are critical as the anion is highly reactive with water.

-

-

Nucleophilic Attack: While maintaining the temperature at 0 °C, add ethyl 3-bromopropanoate (1.1 eq.) dropwise via a syringe.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Step 2: Saponification to this compound

-

Hydrolysis: Dissolve the purified ethyl ester from Step 1 in a mixture of THF and water. Add sodium hydroxide (NaOH, 1.5-2.0 eq.) and stir at room temperature.

-

Causality: The hydroxide attacks the electrophilic carbonyl carbon of the ethyl ester, leading to its cleavage. The phosphonate benzyl esters are resistant to these mild basic conditions.

-

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Acidification: Cool the reaction mixture to 0 °C and acidify to pH 2-3 with cold 1M hydrochloric acid (HCl).

-

Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and remove the solvent in vacuo to yield the final product, which can be further purified by recrystallization if necessary.

Chemical Reactivity and Stability

The molecule possesses two key reactive sites: the carboxylic acid and the benzyl phosphonate esters. Understanding the reactivity of these groups is essential for its application in further synthetic steps.

Reactions at the Carboxylic Acid

The carboxylic acid moiety can undergo standard transformations, most notably amide and ester bond formation. This allows for the conjugation of the molecule to amines or alcohols on other molecules of interest (e.g., peptides, targeting ligands).

-

Amide Coupling: Reaction with a primary or secondary amine in the presence of a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) will form a stable amide bond.

-

Esterification: Standard esterification conditions, such as Fischer esterification (acid catalyst with an alcohol) or reaction with an alkyl halide under basic conditions, can be used to form esters.

Cleavage of Benzyl Phosphonate Esters (Deprotection)

The benzyl groups serve as protecting groups for the phosphonate. Their removal is a key step in unmasking the active phosphonic acid. The most common and effective method is catalytic hydrogenolysis.

Caption: Deprotection of the benzyl esters via catalytic hydrogenolysis.

Protocol: General Procedure for Deprotection via Hydrogenolysis

-

Preparation: Dissolve the dibenzyl phosphonate substrate (1.0 eq.) in a suitable solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate.

-

Catalyst Addition: Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), at a loading of 5-10 mol%.

-

Trustworthiness: Ensure the flask is purged with an inert gas before adding the catalyst to prevent a potential fire hazard with the hydrogen atmosphere.

-

-

Hydrogenation: Seal the reaction vessel, evacuate the air, and replace it with hydrogen gas (H₂), often supplied from a balloon or a Parr hydrogenator apparatus.

-

Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature. The reaction is complete when H₂ uptake ceases or when monitored by TLC or ³¹P NMR (which will show a shift for the phosphonic acid).

-

Workup: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude phosphonic acid.

Applications in Drug Development and Bioconjugation

The unique bifunctional nature of this compound makes it a valuable tool in modern medicinal chemistry.

Prodrug Design

Phosphonic acid drugs often suffer from poor oral bioavailability due to their high polarity. Converting them into neutral, more lipophilic prodrugs is a common strategy to improve their membrane permeability.[2][11] The dibenzyl ester of this molecule serves this purpose. Once inside a cell, the benzyl groups can be cleaved, releasing the biologically active phosphonic acid. This approach is particularly relevant for developing inhibitors of enzymes that process phosphorylated substrates.[12]

Linker Chemistry

In the field of bioconjugation, linkers are used to connect different molecular components, such as in Antibody-Drug Conjugates (ADCs).[][6] this compound can function as a linker where the carboxylic acid is used to attach to an antibody (or other targeting protein), and the phosphonate end can be used for further modification or may itself interact with a biological target.[] The phosphonate group can increase the hydrophilicity of the linker-payload system, which can be beneficial for the overall properties of the bioconjugate.

Caption: Conceptual use as a linker in bioconjugation.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- Hecker, S. J., & Erion, M. D. (2008). Prodrugs of phosphates and phosphonates. Journal of Medicinal Chemistry, 51(8), 2328–2345.

-

Příkryl, D., & Holý, A. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 9, 767963. [Link]

-

Mehta, V., & Wiemer, A. J. (2019). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 11(14), 1625–1628. [Link]

-

Příkryl, D., & Holý, A. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. PubMed Central. [Link]

-

Miccoli, A. A. (2021). Development of Novel Phospho-Amino Acid Prodrugs as Powerful Tools in Drug Discovery. Cardiff University. [Link]

- Angewandte Chemie International Edition. (2018).

-

PrepChem.com. Synthesis of EXAMPLE 5. Dibenzyl ethoxycarbonylphosphonate. [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

-

PubMed. (2009). TLC and 31P-NMR analysis of low polarity phospholipids. Lipids, 44(4), 381-389. [Link]

-

NJ Bio, Inc. Payloads and Linkers for Antibody-Drug Conjugates. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

Sources

- 1. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. purepeg.com [purepeg.com]

- 6. njbio.com [njbio.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. TLC and 31P-NMR analysis of low polarity phospholipids [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-(Bis(benzyloxy)phosphoryl)propanoic Acid

Foreword: Charting Unexplored Territory

In the vast landscape of molecular probes and therapeutic candidates, some molecules stand as well-defined landmarks, their mechanisms of action thoroughly mapped and understood. Others, like 3-(Bis(benzyloxy)phosphoryl)propanoic acid, represent uncharted territory, their potential veiled in structural promise. This guide is intended for the intrepid researcher, the scientist, and the drug development professional who are drawn to the challenge of elucidating the unknown. As of the latest literature review, the precise mechanism of action for this compound remains to be definitively characterized.

This document, therefore, deviates from a conventional whitepaper. It is structured as a comprehensive research roadmap, a self-validating system of inquiry designed to systematically uncover the biological function of this intriguing molecule. We will leverage our expertise in chemical biology and drug discovery to propose a primary hypothesis based on the compound's unique structural motifs and then detail the rigorous experimental cascade required to test, refine, and ultimately validate this hypothesis. This is not merely a collection of protocols; it is a strategic guide to discovery.

Structural Dissection and Hypothesis Formulation: A Tale of Two Moieties

The structure of this compound (Figure 1) presents two key features that inform our primary hypothesis: a phosphonate group and a propanoic acid tail. The dibenzyl-protected phosphonate is a stable phosphate mimetic. In cellular environments, this moiety can interact with enzymes that recognize phosphate substrates, such as phosphatases, kinases, and phosphodiesterases. The benzyl protecting groups offer steric bulk and hydrophobicity, which could influence target selectivity and cell permeability. The propanoic acid tail provides a carboxylic acid functional group, which can participate in hydrogen bonding and ionic interactions within a protein binding pocket.

Given these features, we hypothesize that This compound acts as a competitive inhibitor of a class of enzymes that process phosphorylated substrates. The stability of the phosphonate group suggests it is unlikely to be a phosphate donor, pointing towards an inhibitory rather than a catalytic role. The benzyl groups may be cleaved in situ by cellular esterases, potentially unmasking the active phosphonic acid.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

The Experimental Cascade: A Phased Approach to Mechanism Deconvolution

We propose a three-phased experimental approach to systematically investigate the mechanism of action of this compound.

Phase 1: Initial Biological Characterization and Target Class Identification

The initial phase focuses on broad screening to ascertain the general biological activity of the compound and to narrow down the potential target classes.

2.1. Cellular Viability and Proliferation Assays

-

Objective: To determine the cytotoxic and cytostatic potential of the compound across a panel of representative cell lines.

-

Methodology:

-

Seed a panel of cancer and non-cancer cell lines (e.g., HeLa, A549, HEK293) in 96-well plates.

-

Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).

-

Calculate the IC50 (half-maximal inhibitory concentration) for each cell line and time point.

-

2.2. Broad-Spectrum Enzyme Inhibition Profiling

-

Objective: To screen the compound against a panel of enzymes, with a focus on phosphatases and kinases.

-

Methodology:

-

Utilize a commercial enzyme profiling service or in-house assays to test the compound at a fixed concentration (e.g., 10 µM) against a diverse panel of enzymes.

-

Prioritize enzyme families that interact with phosphate groups, including protein tyrosine phosphatases (PTPs), serine/threonine phosphatases, lipid phosphatases (e.g., PTEN), and a representative panel of kinases.

-

Follow up any significant "hits" (>50% inhibition) with dose-response studies to determine the IC50 for specific enzymes.

-

| Assay | Purpose | Key Output |

| Cellular Viability | Assess general cytotoxicity | IC50 values across cell lines |

| Enzyme Profiling | Identify potential enzyme targets | Percent inhibition, IC50 for hits |

Phase 2: Target Validation and Elucidation of a Direct Molecular Interaction

Once a putative target or target class is identified, the next phase is to validate this interaction and confirm direct binding.

3.1. In Vitro Enzyme Kinetics

-

Objective: To characterize the mode of inhibition for the validated enzyme target.

-

Methodology:

-

Perform enzyme kinetic assays using the purified target enzyme and a suitable substrate.

-

Vary the concentration of both the substrate and this compound.

-

Measure the initial reaction rates and plot the data using Lineweaver-Burk or Michaelis-Menten plots.

-

Determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

3.2. Direct Binding Assays

-

Objective: To confirm a direct physical interaction between the compound and the target protein.

-

Methodology (choose one or more):

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.

-

Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the compound over the surface to measure association and dissociation rates.

-

Cellular Thermal Shift Assay (CETSA): Assesses target engagement in a cellular context by measuring the change in thermal stability of the target protein upon compound binding.

-

Caption: Experimental workflow for mechanism of action elucidation.

Phase 3: Delineating the Cellular Consequences of Target Engagement

The final phase connects the molecular interaction to a cellular phenotype, providing a comprehensive understanding of the compound's mechanism of action.

4.1. Cellular Pathway Analysis

-

Objective: To investigate the downstream signaling effects of target inhibition in a cellular context.

-

Methodology:

-

Treat relevant cell lines with this compound at concentrations around its cellular IC50.

-

Use Western blotting to probe the phosphorylation status of key proteins in the signaling pathway of the identified target.

-

Employ quantitative PCR (qPCR) to measure changes in the expression of target genes downstream of the pathway.

-

4.2. Phenotypic Rescue Experiments

-

Objective: To confirm that the observed cellular phenotype is a direct result of inhibiting the identified target.

-

Methodology:

-

Overexpress a drug-resistant mutant of the target enzyme in the target cell line.

-

Treat these cells and control cells with this compound.

-

Assess whether the overexpression of the resistant mutant rescues the cellular phenotype (e.g., restores viability).

-

Concluding Remarks and Future Directions

The journey to elucidate the mechanism of action of a novel compound is a testament to the scientific method. For this compound, this journey begins with the foundational hypothesis presented herein. The proposed experimental cascade provides a robust and logical framework for any research team to systematically unravel its biological function. The insights gained will not only illuminate the role of this specific molecule but also contribute to the broader understanding of phosphonate-based compounds in chemical biology and drug discovery. The path is laid out; the discovery awaits.

References

As the mechanism of action for this compound is not yet publicly documented, this section will be populated as research progresses and findings are published in peer-reviewed journals.

An In-depth Technical Guide to 3-(Bis(benzyloxy)phosphoryl)propanoic Acid: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bis(benzyloxy)phosphoryl)propanoic acid, with the CAS Number 805243-04-3, is a key bifunctional molecule increasingly recognized for its utility in the field of medicinal chemistry and drug development.[1][2][3][4][5] Its structure, featuring a phosphonate moiety protected by benzyl groups and a terminal carboxylic acid, makes it a versatile building block. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an in-depth exploration of its application as a linker in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and bioconjugation.

| Property | Value | Source |

| CAS Number | 805243-04-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₇H₁₉O₅P | [1][4] |

| Molecular Weight | 334.30 g/mol | [1][4] |

| Physical State | Solid | [3] |

| Purity | Typically ≥95% | [4] |

| InChI Key | WCSXCHGBVSQCMB-UHFFFAOYSA-N | [1][4] |

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the phospha-Michael addition of dibenzyl phosphonate (dibenzyl phosphite) to an acrylic acid derivative. This reaction is a conjugate addition that forms a stable carbon-phosphorus bond.

Reaction Scheme

Caption: Synthesis of this compound via Michael Addition.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the Michael addition of phosphonates to α,β-unsaturated carboxylic acids.

Materials:

-

Dibenzyl phosphonate (1.0 eq)

-

Acrylic acid (1.1 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) or Sodium Hydride (NaH) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add dibenzyl phosphonate. Dissolve it in anhydrous THF.

-

Base Addition:

-

If using DBU: Add DBU to the solution at room temperature.

-

If using NaH: Cool the solution to 0 °C in an ice bath and carefully add sodium hydride portion-wise. Stir the mixture at 0 °C for 30 minutes.

-

-

Michael Addition: Slowly add acrylic acid to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexane:ethyl acetate).

-

Work-up:

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to yield this compound as a solid.

Application in Drug Development: A Versatile Linker

The bifunctional nature of this compound makes it an excellent candidate for use as a linker in the construction of complex bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The phosphonate group provides a stable, hydrophilic handle, while the carboxylic acid allows for covalent attachment to a payload or a targeting moiety.

Role in Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker plays a crucial role in the stability and efficacy of the ADC. Phosphonate-containing linkers are gaining attention due to their potential to modulate the physicochemical properties of the ADC and their stability in circulation. The use of phosphonate-ADCs represents a novel approach in targeted cancer therapy.[1][3][4]

Caption: Workflow for the use of this compound as a linker in ADC synthesis.

Protocol for Linker Activation and Conjugation

This protocol outlines a general procedure for the activation of the carboxylic acid of this compound and its subsequent conjugation to an amine-containing payload.

1. Activation of the Carboxylic Acid (NHS Ester Formation):

-

Materials: this compound, N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Procedure:

-

Dissolve this compound and NHS (1.1 eq) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C and add DCC or EDC (1.1 eq).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

-

The resulting solution containing the activated NHS ester can be used directly in the next step.

-

2. Conjugation to an Amine-Containing Payload:

-

Materials: Activated linker solution, Amine-containing payload, Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Procedure:

-

Dissolve the amine-containing payload in an appropriate anhydrous solvent.

-

Add the activated linker solution to the payload solution.

-

Add a base such as TEA or DIPEA (2-3 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, purify the linker-payload conjugate using column chromatography or preparative HPLC.

-

Deprotection of Benzyl Groups

The final step in the synthesis of the phosphonate-containing bioconjugate is the removal of the benzyl protecting groups to unmask the phosphonic acid. This is a critical step as the free phosphonic acid is often essential for the desired biological activity or physicochemical properties.

Methods for Benzyl Deprotection:

-

Hydrogenolysis: This is a common and clean method for benzyl group removal. The conjugate is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). However, this method may not be suitable for molecules containing other reducible functional groups.

-

Silylation-Methanolysis (McKenna Reaction): Treatment with bromotrimethylsilane (TMSBr) followed by methanolysis is a powerful and often milder alternative for deprotecting phosphonate esters.[6] This method is generally compatible with a wider range of functional groups.[6][7]

-

Other Reagents: Other reagents like nickel boride have also been reported for the chemoselective cleavage of benzyl esters.[8]

General Protocol for Deprotection using TMSBr:

-

Dissolve the benzyl-protected conjugate in an anhydrous solvent (e.g., DCM).

-

Add bromotrimethylsilane (TMSBr) (excess) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Monitor the reaction by ³¹P NMR or LC-MS.

-

Remove the volatile components under reduced pressure.

-

Add methanol to the residue and stir for 1-2 hours to effect methanolysis of the silyl ester intermediate.

-

Remove the solvent under reduced pressure to yield the deprotected phosphonic acid conjugate.

-

Purify the final product by HPLC or other suitable chromatographic techniques.

Conclusion

This compound is a valuable and versatile building block for researchers in drug development. Its straightforward synthesis via Michael addition and its utility as a bifunctional linker for constructing complex bioconjugates like ADCs and PROTACs underscore its importance. The phosphonate moiety offers a stable and hydrophilic handle, while the carboxylic acid provides a convenient point of attachment. The well-established methods for the deprotection of the benzyl esters allow for the timely unmasking of the biologically active phosphonic acid. As the fields of targeted therapies continue to evolve, the application of well-designed linkers such as this compound will undoubtedly play a pivotal role in the development of the next generation of precision medicines.

References

-

Acmec Biochemical. 805243-04-3[this compound]. [Link]

-

Blazechem. This compound (Cas 805243-04-3). [Link]

-

Beilstein Journal of Organic Chemistry. The McKenna reaction – avoiding side reactions in phosphonate deprotection. [Link]

-

Organic Chemistry Portal. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. [Link]

-

Journal for ImmunoTherapy of Cancer. 1160 Phosphonate-antibody-drug conjugates: a novel immunostimulatory class of ADCs driving inside-out activation of Vγ9Vδ2 T cells leading to selective tumor cell killing. [Link]

-

ResearchGate. A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. [Link]

Sources

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. benchchem.com [benchchem.com]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. BJOC - The McKenna reaction – avoiding side reactions in phosphonate deprotection [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]

A Technical Guide to 3-(Bis(benzyloxy)phosphoryl)propanoic Acid: A Versatile Building Block for Drug Development

Foreword

In the intricate field of medicinal chemistry, the rational design of drug candidates often hinges on the selection of appropriate molecular building blocks. These scaffolds must offer not only versatile chemical handles for synthesis but also impart desirable physicochemical and pharmacological properties to the final molecule. 3-(Bis(benzyloxy)phosphoryl)propanoic acid has emerged as a preeminent reagent in this context, providing a powerful platform for introducing a phosphonate moiety—a critical phosphate mimic—into complex molecular architectures. The strategic placement of a carboxylic acid for conjugation, a flexible three-carbon spacer, and readily cleavable benzyl protecting groups makes this compound an invaluable asset. This guide offers a comprehensive technical overview, from fundamental synthetic principles to practical applications, designed to equip researchers, chemists, and drug development professionals with the expertise to effectively harness the potential of this versatile intermediate.

The Strategic Value Proposition: Why Use this compound?

This compound is a bifunctional organic compound whose utility is rooted in its distinct chemical features. The molecule consists of a propanoic acid backbone, a phosphonate group protected by two benzyl esters, and a three-carbon linker separating these two functional moieties.

-

The Phosphonate Moiety : As a stable isostere of a phosphate group, the phosphonic acid (revealed after deprotection) is crucial for mimicking natural phosphate-containing substrates. This allows molecules incorporating this group to interact with enzymes or receptors involved in phosphate metabolism, but with enhanced hydrolytic stability, a key attribute for improving a drug's pharmacokinetic profile.

-

Benzyl Protecting Groups : The benzyl groups serve a dual purpose. They neutralize the charge of the phosphonate, increasing its solubility in organic solvents and simplifying handling and purification during multi-step syntheses. Critically, they are labile and can be removed under mild, standard hydrogenolysis conditions (H₂ gas with a palladium catalyst), a clean reaction that typically does not interfere with other functional groups.

-

The Carboxylic Acid : This functional group provides a versatile and reliable point of attachment. It can be readily activated and coupled with amines to form stable amide bonds, a cornerstone of peptide synthesis and the conjugation of small molecules to larger biologics.

-

The Alkyl Spacer : The propane chain offers conformational flexibility, allowing the phosphonate group to adopt an optimal orientation for binding to its biological target without introducing excessive rigidity into the parent molecule.

This combination of features makes the compound a key intermediate in the synthesis of targeted therapeutics and complex bioconjugates.[1]

Synthesis and Purification: A Reliable and Scalable Protocol

The most prevalent and efficient method for synthesizing phosphonates, including the title compound, is the Michaelis-Arbuzov reaction.[2][3] This classic C-P bond-forming reaction involves the reaction of a trialkyl phosphite with an alkyl halide or, in this case, a related Michael acceptor.

Recommended Synthetic Workflow: The Michaelis-Arbuzov Approach

The synthesis is typically a two-step process: an initial Michaelis-Arbuzov reaction to form the protected phosphonate ester, followed by selective hydrolysis of the alkyl ester to unmask the carboxylic acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(bis(benzyloxy)phosphoryl)propanoate

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add tribenzyl phosphite (1.0 eq).

-

Add a suitable solvent, such as dry toluene, to dissolve the phosphite.

-

Add ethyl acrylate (1.1-1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 110 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR until the starting phosphite is consumed (typically 12-24 hours).

-

Cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the intermediate ester as a clear oil.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio).

-

Add sodium hydroxide (NaOH, 1.5-2.0 eq) and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC until the starting ester is no longer visible (typically 2-4 hours).

-

Remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 using cold 1M hydrochloric acid (HCl).

-

Extract the acidic aqueous layer three times with ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the final product, typically as a viscous, colorless oil or a white low-melting solid.

Self-Validating System & Causality:

-

Why Tribenzyl Phosphite? It is the source of the desired dibenzyl phosphonate group. Other trialkyl phosphites could be used, but this avoids potential transesterification side products.

-

Why Ethyl Acrylate? It is an inexpensive and reactive Michael acceptor. The ethyl ester is stable to the reaction conditions but can be selectively cleaved under basic conditions without affecting the benzyl esters.

-

Why Reflux? The Michaelis-Arbuzov reaction requires thermal energy to drive the rearrangement of the initial phosphonium intermediate to the final stable phosphonate.[2]

-

Why Basic Hydrolysis? Saponification is a robust and high-yielding method for converting esters to carboxylic acids. The use of NaOH ensures complete deprotonation to the carboxylate salt.

-

Why Acidification? The final protonation step is required to convert the sodium carboxylate salt into the desired free carboxylic acid, rendering it extractable into an organic solvent.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized material.

| Property | Value / Expected Characteristics |

| Molecular Formula | C₁₇H₁₉O₅P |

| Molecular Weight | 346.31 g/mol |

| Appearance | White to off-white solid or colorless viscous oil |

| Solubility | Soluble in methanol, ethanol, DMSO, dichloromethane, ethyl acetate; Insoluble in water. |

| ¹H NMR | Peaks corresponding to aromatic protons (δ ~7.3 ppm), benzylic CH₂ (δ ~5.0 ppm, doublet due to P-H coupling), and aliphatic CH₂ protons (δ ~2.0-2.8 ppm). A broad singlet for the carboxylic acid proton (δ >10 ppm) is expected. |

| ³¹P NMR | A single resonance peak, typically between δ +25 to +35 ppm (proton decoupled), is characteristic of an alkyl phosphonate. |

| ¹³C NMR | Resonances for the carbonyl carbon (~175 ppm), aromatic carbons (~127-136 ppm), benzylic carbon (~67 ppm), and aliphatic carbons are expected. Coupling to the phosphorus nucleus (J-C-P) will be observed for nearby carbons. |

| Mass Spectrometry | ESI-MS (negative ion mode) should show a prominent ion for [M-H]⁻ at m/z ≈ 345.1. |

Core Applications in Drug Discovery

The primary utility of this reagent is as a versatile linker and building block for introducing a phosphonate warhead or solubilizing group.

Linker for Bioconjugates and PROTACs

The carboxylic acid can be activated (e.g., using EDC/NHS chemistry) and coupled to an amine on a biomolecule, such as a peptide or antibody, or to the E3 ligase-recruiting portion of a PROTAC. The phosphonate can then be unmasked to enhance solubility or serve as a targeting element. The flexibility and defined length of the linker are critical for enabling productive protein-protein interactions in PROTACs.[4]

Precursor for Phosphonate-Based Enzyme Inhibitors

Many enzymes recognize phosphate-containing substrates. Phosphonate-based inhibitors are highly effective because they can bind to the active site but are resistant to enzymatic cleavage. This compound is an ideal starting material for synthesizing these inhibitors. The carboxylic acid can be elaborated into a more complex structure designed to interact with other regions of the enzyme's active site.

Caption: General application workflow in synthesis and bioconjugation.

Safety and Handling

-

Personal Protective Equipment (PPE) : Always handle this chemical in a certified fume hood while wearing safety glasses, a flame-retardant lab coat, and nitrile gloves.

-

Chemical Hazards : The compound is an irritant. Avoid contact with eyes, skin, and mucous membranes. It is a combustible solid/liquid.

-

Storage : Store in a cool, dry, and well-ventilated area away from strong oxidizing agents. It is recommended to store it under an inert atmosphere to prevent slow hydrolysis.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its robust and scalable synthesis, combined with its unique trifecta of functionalities—a conjugatable acid, a protected phosphonate, and a flexible spacer—provides medicinal chemists with a reliable and efficient means to synthesize novel phosphonate-containing therapeutics and bioconjugates. Understanding the principles behind its synthesis and the logic of its application is key to unlocking its full potential in the ongoing quest for more effective and targeted medicines.

References

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Benzyloxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Gao, H., et al. (n.d.). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Supporting Information. Retrieved from [Link]

-

Li, L., et al. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Bioorganic & Medicinal Chemistry Letters, 95, 129548. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Benzoyloxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Suhaimi, K. M., et al. (2024). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 29(12), 2821. Retrieved from [Link]

-

Chem-Station. (2014). Michaelis-Arbuzov Reaction. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). Retrieved from [Link]

- Google Patents. (2012). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.

-

ResearchGate. (n.d.). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Retrieved from [Link]

-

ResearchGate. (2015). Expeditious, Nano-BF3·SiO2-Catalyzed Michaelis–Arbuzov Reaction in an Ionic Liquid: Synthesis of Privileged Aryl/Heterocyclic Phosphonates. Retrieved from [Link]

-

Stuut, S. (2019). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamases. UNH Scholars' Repository. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375). Retrieved from [Link]

-

Krasikova, M. S., et al. (2023). Synthesis and Evaluation of Hypoglycemic Activity of Structural Isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety. International Journal of Molecular Sciences, 24(9), 8022. Retrieved from [Link]

Sources

A Technical Guide to 3-(Bis(benzyloxy)phosphoryl)propanoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(Bis(benzyloxy)phosphoryl)propanoic acid, a significant organophosphorus compound. While specific literature on its discovery and historical development is sparse, its molecular architecture suggests a strategic role as a versatile intermediate in organic synthesis, particularly in the development of novel phosphonate-containing molecules for pharmaceutical and biotechnological applications. This document delineates a logical and established synthetic pathway, details its physicochemical properties, and explores its potential applications, offering a foundational resource for researchers in the field.

Introduction and Historical Context

The discovery of naturally occurring compounds containing a carbon-phosphorus (C-P) bond, such as 2-aminoethylphosphonic acid in 1959, marked a pivotal moment in our understanding of phosphorus biochemistry.[1] This discovery unveiled a new class of natural products, the phosphonates, which are analogues of ubiquitous phosphates where a C-P bond replaces the more common P-O-C linkage. This structural distinction imparts significant chemical and metabolic stability, rendering phosphonates valuable motifs in the design of bioactive molecules.

While the specific discovery and historical timeline of this compound are not well-documented in publicly available literature, its emergence is intrinsically linked to the broader exploration of phosphonic acids and their derivatives as tools in medicinal chemistry and materials science. The development of synthetic methodologies to create C-P bonds has been a critical enabler for accessing novel phosphonate structures. One of the most fundamental and widely employed methods for this purpose is the Michael addition of H-phosphonates to activated alkenes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 805243-04-3 | [2] |

| Molecular Formula | C₁₇H₁₉O₅P | [3] |

| Molecular Weight | 334.31 g/mol | [3] |

| Appearance | Presumed to be a solid or oil | Inferred |

| Purity | Typically >95% for commercial samples | [4] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred |

Synthesis of this compound: A Mechanistic Approach

The most plausible and efficient synthetic route to this compound is through the phospha-Michael addition of dibenzyl phosphite to acrylic acid. This reaction is a conjugate addition that forms the key carbon-phosphorus bond.

The Phospha-Michael Addition: A Foundational Reaction

The Michael addition is a cornerstone of organic synthesis, involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5][6][7] In the context of phosphonate synthesis, the nucleophile is an H-phosphonate ester, such as dibenzyl phosphite. The reaction is typically catalyzed by a base, which deprotonates the phosphite to generate a more potent nucleophile.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the base-catalyzed Michael addition followed by an acidic workup to protonate the carboxylate.

Sources

- 1. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 805243-04-3 | Sigma-Aldrich [sigmaaldrich.com]

- 3. Research (18382) [myskinrecipes.com]

- 4. 214047-00-4[(2S,5S,8S,11S,14S)-5,14-Bis(4-aminobutyl)-8,11-bis((R)-1-hydroxyethyl)-2-(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazahentriacontan-1-oic acid 97%]- Jizhi Biochemical [acmec.com.cn]

- 5. Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

Physical and chemical characteristics of 3-(Bis(benzyloxy)phosphoryl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

Authored for the discerning scientific community, this guide delves into the core physical and chemical characteristics of 3-(Bis(benzyloxy)phosphoryl)propanoic acid. As a Senior Application Scientist, my objective is to present a narrative that is not only technically precise but also rich with practical insights. This document eschews rigid templates in favor of a structure that organically follows the scientific story of this compound, from its fundamental properties to its synthesis and handling. Every piece of information is grounded in established scientific principles and supported by verifiable sources to ensure the highest level of trustworthiness and authority.

Molecular Identity and Core Properties

This compound, with the CAS Number 805243-04-3, is an organophosphorus compound that integrates a phosphonate group with a carboxylic acid moiety, flanked by two protective benzyl groups. This unique structure makes it a valuable intermediate in various synthetic pathways.

Structural and Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₉O₅P | [1] |

| Molecular Weight | 334.308 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not explicitly reported; expected to be a solid at room temperature based on related structures. | |

| Boiling Point | Not reported; likely to decompose at high temperatures. | |

| Solubility | Poorly soluble in water; soluble in common organic solvents like methanol, ethanol, and chloroform. | [1], [2] |

Chemical Structure Visualization

The structure of this compound is characterized by a central phosphorus atom double-bonded to an oxygen and single-bonded to a propanoic acid chain and two benzyloxy groups.

Caption: 2D structure of this compound.

Reactivity and Chemical Behavior

The chemical nature of this compound is dictated by the interplay of its constituent functional groups: the phosphonate ester, the carboxylic acid, and the benzyl ether linkages.

-

Acidity and pKa: The carboxylic acid group imparts acidic properties to the molecule. While the specific pKa has not been experimentally reported, it is expected to be in the range of typical carboxylic acids, approximately 4-5. The phosphonic acid moiety, if deprotected, would introduce two additional acidic protons with pKa values generally lower than that of the carboxylic acid. The first pKa of a phosphonic acid is typically in the range of 1-2.5, and the second is between 6-8.[3]

-

Hydrolytic Stability: The dibenzyl phosphonate ester is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the benzyl groups to yield the corresponding phosphonic acid.[4] This deprotection is a common strategy in the synthesis of bioactive phosphonates.

-

Reactivity of the Carboxylic Acid: The carboxylic acid functional group can undergo standard transformations, such as esterification and amidation, allowing for its conjugation to other molecules of interest in drug development.

Synthesis Pathway: The Michaelis-Arbuzov Reaction

A primary and versatile method for the synthesis of phosphonates, including this compound, is the Michaelis-Arbuzov reaction.[5][6][7] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.

Conceptual Workflow for Synthesis

Caption: Conceptual workflow of the Michaelis-Arbuzov synthesis route.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on the principles of the Michaelis-Arbuzov reaction and may require optimization.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine tribenzyl phosphite (1.0 equivalent) and ethyl 3-bromopropanoate (1.1 equivalents).

-

Reaction Execution: Heat the reaction mixture under a nitrogen atmosphere to 120-140°C. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the phosphite peak and the appearance of the phosphonate peak.

-

Work-up and Isolation: After the reaction is complete (typically several hours), cool the mixture to room temperature. The crude product, this compound ethyl ester, can be purified by vacuum distillation or column chromatography on silica gel.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by treatment with an aqueous acid or base, followed by acidification.

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. While specific spectra for this compound are not widely available in public databases, the expected characteristic signals can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Signatures:

| Technique | Expected Features |

| ¹H NMR | - Multiplets in the aromatic region (δ 7.2-7.4 ppm) corresponding to the benzyl protons. - A singlet for the benzylic methylene protons (CH₂-Ph) around δ 5.0 ppm. - Triplets for the two methylene groups of the propanoic acid chain (δ 2.5-3.0 ppm). - A broad singlet for the carboxylic acid proton (δ > 10 ppm). |

| ¹³C NMR | - Signals for the aromatic carbons of the benzyl groups (δ 127-136 ppm). - A signal for the benzylic carbon (δ ~67 ppm). - Signals for the carbons of the propanoic acid chain. - A downfield signal for the carbonyl carbon of the carboxylic acid (δ > 170 ppm). |

| ³¹P NMR | - A single peak in the phosphonate region, typically between δ 15 and 30 ppm (referenced to 85% H₃PO₄). |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). - A sharp C=O stretch from the carboxylic acid (~1710 cm⁻¹). - A strong P=O stretch (~1250 cm⁻¹). - P-O-C stretches (~1000-1050 cm⁻¹). - C-H stretches from the aromatic and aliphatic portions. |

| Mass Spectrometry | - The molecular ion peak [M]⁺ or [M+H]⁺. - Characteristic fragmentation patterns including the loss of benzyl groups (m/z 91) and fragments corresponding to the propanoic acid chain. |

Safe Handling and Storage

As with any organophosphorus compound, proper safety protocols must be strictly followed when handling this compound.

Safety and Handling Workflow

Caption: Recommended workflow for safe handling and storage.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles or a face shield.[4]

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][8]

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it in accordance with local regulations.

-

Disposal: Dispose of waste material in a designated chemical waste container, following all institutional and governmental regulations for hazardous waste.[8]

References

-

Phosphonate - Wikipedia.

-

This compound | CymitQuimica.

-

PHOSPHONIC ACID | - atamankimya.com.

-

Phosphonic acid: preparation and applications - PMC - NIH.

-

Michaelis–Arbuzov reaction - J&K Scientific LLC.

-

Phosphonic acid | Solubility of Things.

-

Prediction of pKa Vlaues of Alkylphosphonic Acids.

-

Prediction of pKa Vlaues of Alkylphosphonic Acids - Oxford Academic.

-

The solubility of phosphoric acid in different solvents - enzymecode.

-

A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - Frontiers.

-

Michaelis–Arbuzov reaction - Wikipedia.

-

A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC - NIH.

-

Arbuzov Reaction - Organic Chemistry Portal.

-

Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement - ResearchGate.

-

Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed.

-

Cas 17176-77-1,Dibenzyl phosphite - LookChem.

-

Dibenzyl phosphite 17176-77-1 wiki - Guidechem.

-

Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem.

-

Dibenzyl phosphite | 17176-77-1 - ChemicalBook.

-

3-(Benzyloxy)propanoic acid | C10H12O3 | CID 15608813 - PubChem.

-

Dibenzyl phosphite | C14H14O3P+ | CID 6334615 - PubChem.

-

Application Notes and Protocols for 3-(3-(benzyloxy)phenyl)propanoic acid in Organic Synthesis - Benchchem.

-

Synthesis of Tetrasubstituted Phosphorus Analogs of Aspartic Acid as Antiproliferative Agents - MDPI.

-

27912-85-2|3-(Benzyloxy)propanoic acid|BLD Pharm.

-

3-(benzyloxy)propanoic acid | 27912-85-2 - ChemicalBook.

-

3-(Benzyloxy)propanoic acid 27912-85-2 - Sigma-Aldrich.

-

Convenient Preparation of Long-Chain Dialkyl Phosphates - Organic Chemistry Portal.

-

(PDF) Synthesis of Novel Alkyl (dialkoxyphosphoryl)-1H-indole-3-yl)acetate, Dialkoxyphosphoryl[2,3-b]indole-3-carboxylate and Dialkyl methylphosphonate Derivatives Using Wittig-Horner Reagents and their Antimicrobial Activity. - ResearchGate.

-

US20070004937A1 - Methods for the preparation of phosphonic acid derivatives - Google Patents.

-

Synthesis of Alkyl- and Arylphosphonic Acid Monoesters by Direct Esterification of Dibasic Phosphonic Acids in the Presence of an Arsonic Acid Catalyst. | Request PDF - ResearchGate.

-

Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - ResearchGate.

-

BJOC - Search Results - Beilstein Journals.

-

BJOC - Search Results - Beilstein Journals.

-

pKa, Ka, and Acid Strength - YouTube.

-

3-(Hydroxy(phenyl)phosphoryl)propanoic acid | 14657-64-8 - Sigma-Aldrich.

-

3-(Benzoyloxy)propanoic acid | C10H10O4 | CID 21263483 - PubChem.

-

Synthesis of propanoic acid- Dr. Tania CS - YouTube.

-

Synthesis of 3-(3-(benzyloxy)phenyl)propanoic Acid: A Technical Guide - Benchchem.

-

3,3-bis(Diethoxyphosphoryl)propanoic acid ethyl ester - Optional[13C NMR] - SpectraBase.

-

Propionic acid, P-benzyloxyphenyl ester - Optional[13C NMR] - Chemical Shifts.

-

To a cold solution of racemic 2-(5-benzoylthiophen-2-yl)-propanoic acid (100 mg, 0.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Phosphonate - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 7. Arbuzov Reaction [organic-chemistry.org]

- 8. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Structural Analysis of 3-(Bis(benzyloxy)phosphoryl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural elucidation of 3-(Bis(benzyloxy)phosphoryl)propanoic acid, a molecule of significant interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of analytical data, offering a deep dive into the causality behind experimental choices and the interpretation of spectral data. It is designed to serve as a practical resource for researchers engaged in the synthesis and characterization of phosphorylated compounds. We will explore a validated synthetic route and detail the application of modern spectroscopic techniques—multinuclear Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for unambiguous structural verification. All protocols are presented with the aim of ensuring self-validating and reproducible results.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure combines a phosphonate core, which can mimic phosphate esters found in numerous biological systems, with a carboxylic acid moiety that allows for versatile chemical modifications, such as amidation or esterification. The benzyl protecting groups on the phosphonate are readily removable under standard hydrogenolysis conditions, revealing the phosphonic acid, a critical pharmacophore for interacting with biological targets.

The propanoic acid backbone provides a flexible linker, enabling the positioning of the phosphonate group for optimal interaction with enzyme active sites or receptors. This combination of features makes it a valuable building block in the development of enzyme inhibitors, antagonists for G protein-coupled receptors (GPCRs), and probes for biochemical pathways. A thorough understanding of its structural characteristics is paramount for its effective utilization in drug discovery pipelines.

Synthesis of this compound

The most direct and efficient synthesis of this compound involves a variation of the Michaelis-Arbuzov reaction.[1][2] This reaction is a cornerstone in the formation of carbon-phosphorus bonds. The proposed synthesis involves the reaction of dibenzyl phosphite with an acrylic acid derivative.

Proposed Synthetic Pathway: Michaelis Addition

A plausible and efficient route involves the base-catalyzed Michaelis addition of dibenzyl phosphite to acrylic acid. This approach is favored for its atom economy and relatively mild reaction conditions.

Caption: Proposed Michaelis addition for the synthesis of the target compound.

Detailed Experimental Protocol